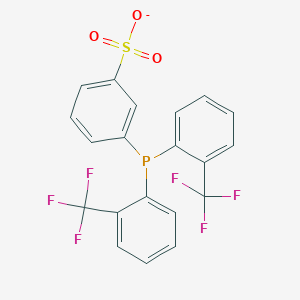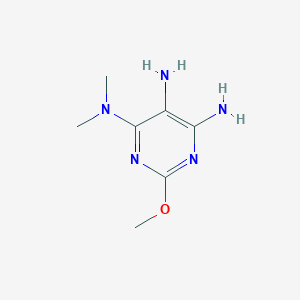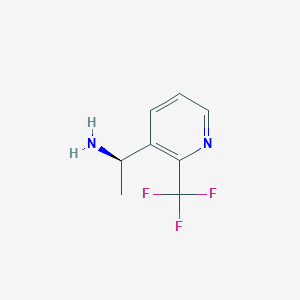![molecular formula C15H18N2O8 B13108573 [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13108573.png)
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate is a chemical compound that belongs to the class of nucleoside analogs. It is characterized by its unique structure, which includes a pyrimidine base attached to a sugar moiety with acetyl groups. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate typically involves the following steps:
Formation of the Pyrimidine Base: The pyrimidine base is synthesized through a series of reactions involving the condensation of appropriate precursors.
Attachment to the Sugar Moiety: The pyrimidine base is then attached to a sugar moiety, such as ribose or deoxyribose, through glycosylation reactions.
Acetylation: The hydroxyl groups on the sugar moiety are acetylated using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivatives.
Oxidation: The compound can undergo oxidation reactions to form oxidized derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine base, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Formation of hydroxyl derivatives.
Oxidation: Formation of oxidized derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral and anticancer agent.
Biology: Used in studies involving nucleoside analogs and their effects on cellular processes.
Pharmacology: Investigated for its pharmacokinetics and pharmacodynamics properties.
Industry: Utilized in the synthesis of other nucleoside analogs and related compounds.
Wirkmechanismus
The mechanism of action of [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate involves its incorporation into nucleic acids, leading to the inhibition of DNA and RNA synthesis. This results in the disruption of cellular replication and transcription processes. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerase and RNA polymerase.
Vergleich Mit ähnlichen Verbindungen
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate can be compared with other nucleoside analogs, such as:
Zidovudine: An antiviral nucleoside analog used in the treatment of HIV.
Gemcitabine: A nucleoside analog used as a chemotherapeutic agent.
Cytarabine: Another nucleoside analog used in the treatment of leukemia.
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows for selective targeting of nucleic acid synthesis pathways. This makes it a promising candidate for therapeutic applications in antiviral and anticancer treatments.
Eigenschaften
Molekularformel |
C15H18N2O8 |
|---|---|
Molekulargewicht |
354.31 g/mol |
IUPAC-Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C15H18N2O8/c1-8(18)22-7-11-12(23-9(2)19)13(24-10(3)20)14(25-11)17-6-4-5-16-15(17)21/h4-6,11-14H,7H2,1-3H3/t11-,12-,13-,14-/m1/s1 |
InChI-Schlüssel |
GZIISKHKBQTYKY-AAVRWANBSA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC=NC2=O)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC1C(C(C(O1)N2C=CC=NC2=O)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Cis-Tert-Butyl-Octahydropyrido[4,3-F][1,4]Oxazepine-8(2H)-Carboxylate](/img/structure/B13108540.png)
![5,6-Dimethyl-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B13108545.png)
![6-(Difluoromethoxy)-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B13108550.png)





